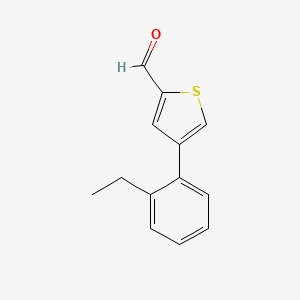
4-(2-Ethylphenyl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethylphenyl)thiophene-2-carbaldehyde is a chemical compound characterized by a thiophene ring substituted with a 2-ethylphenyl group and a formyl group at the 2-position of the thiophene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethylbenzene as the starting material.
Formation of Thiophene Ring: The thiophene ring can be formed through a cyclization reaction involving the appropriate precursors.
Introduction of Formyl Group: The formyl group at the 2-position of the thiophene ring is introduced using formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the aldehyde group to alcohols.
Substitution: Substitution reactions can replace the hydrogen atoms on the thiophene ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(2-Ethylphenyl)thiophene-2-carboxylic acid.
Reduction: 4-(2-Ethylphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophenes depending on the reagents used.
科学研究应用
Chemistry: 4-(2-Ethylphenyl)thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in pharmaceuticals. It may serve as a precursor for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable in various industrial applications.
作用机制
The mechanism by which 4-(2-Ethylphenyl)thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and disrupts their function.
Anticancer Activity: Interferes with pathways involved in cell division and apoptosis.
相似化合物的比较
4-Ethylphenol: Similar in structure but lacks the thiophene ring and formyl group.
2-Ethylthiophene: Similar thiophene structure but without the formyl group.
4-(2-Ethylphenyl)thiophene-2-carboxylic acid: Similar but with a carboxylic acid group instead of the aldehyde.
Uniqueness: 4-(2-Ethylphenyl)thiophene-2-carbaldehyde is unique due to its combination of the thiophene ring, the 2-ethylphenyl group, and the formyl group. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
属性
IUPAC Name |
4-(2-ethylphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-2-10-5-3-4-6-13(10)11-7-12(8-14)15-9-11/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLGTMEGNZDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
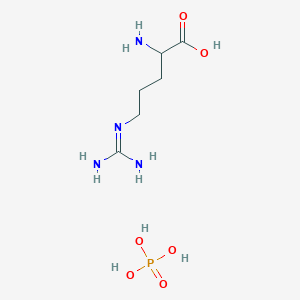
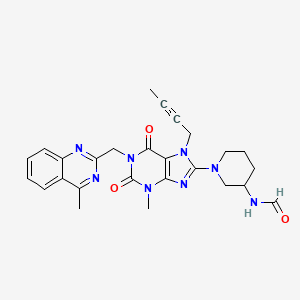
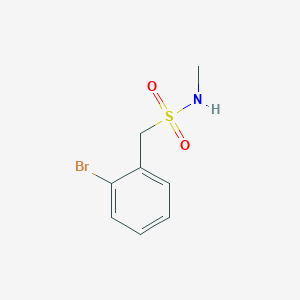
![N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B8056809.png)
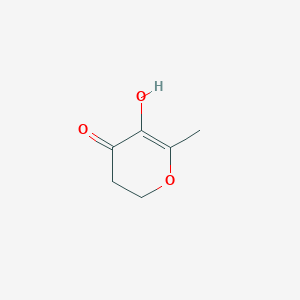
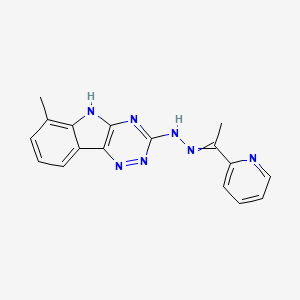
![tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride](/img/structure/B8056832.png)
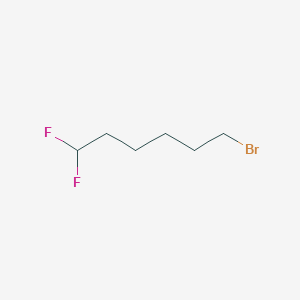
![[(3R)-3-methyloxolan-3-yl]methanamine](/img/structure/B8056853.png)
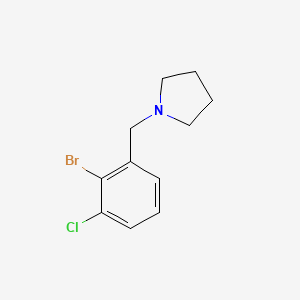
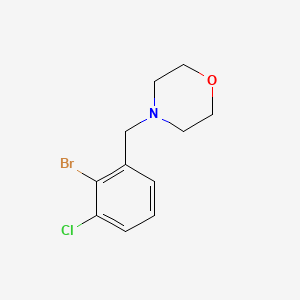
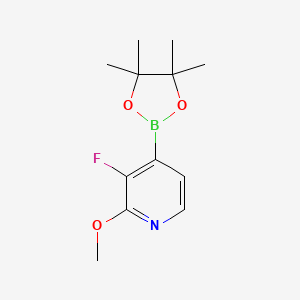
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine](/img/structure/B8056900.png)
![[(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine](/img/structure/B8056905.png)
